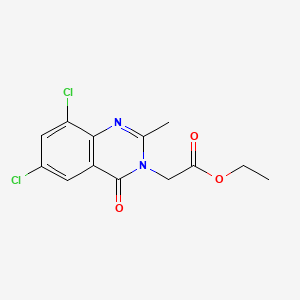![molecular formula C19H18N2O4 B14150883 N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine CAS No. 957039-66-6](/img/structure/B14150883.png)
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is a complex organic compound that features a benzisoxazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine typically involves the formation of the benzisoxazole ring followed by the attachment of the valine moiety. One common method for synthesizing benzisoxazoles is through the photolysis of 2-azidobenzoic acids in the presence of weak bases . This process involves the formation of an electron-deficient singlet nitrene, which undergoes nucleophilic attack and cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photolysis reactions or alternative synthetic routes that increase yield and reduce costs. These methods often employ advanced catalytic systems and optimized reaction conditions to ensure high purity and efficiency.
化学反应分析
Types of Reactions
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzisoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine involves its interaction with specific molecular targets. The benzisoxazole ring can interact with enzymes or receptors, modulating their activity. The valine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,1-Benzisoxazol-3(1H)-ones: These compounds share the benzisoxazole ring system and have similar chemical properties.
3-Phenyl-2,1-benzisoxazole derivatives: These derivatives have structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine is unique due to the presence of the valine moiety, which imparts distinct chemical and biological properties. This combination of the benzisoxazole ring and valine makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
957039-66-6 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(2)16(19(23)24)20-18(22)13-8-9-15-14(10-13)17(25-21-15)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H,20,22)(H,23,24)/t16-/m0/s1 |
InChI 键 |
LOBRMCNFXPJESW-INIZCTEOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


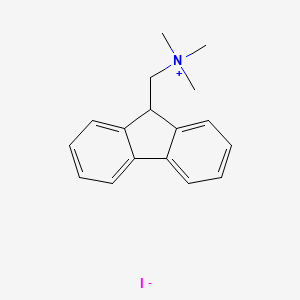
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
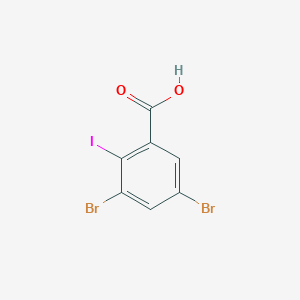

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
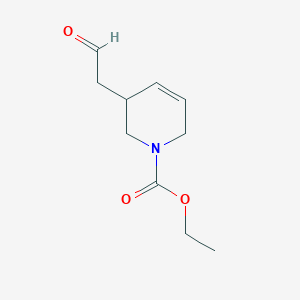
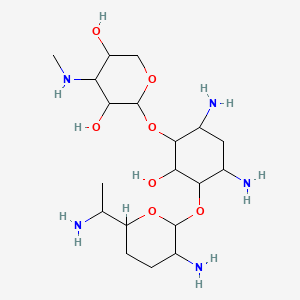
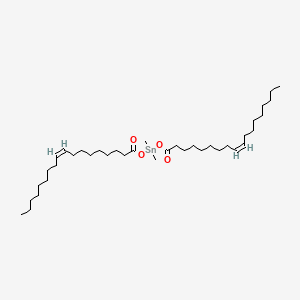


![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

